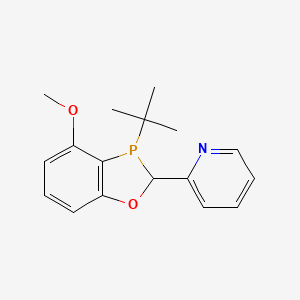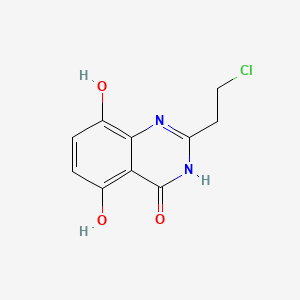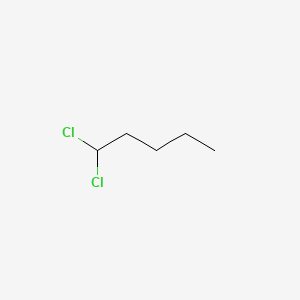
Dichloropentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichloropentane is an organic compound with the molecular formula C5H10Cl2. It is a type of halogenated hydrocarbon, specifically a dichloroalkane, where two chlorine atoms are attached to a pentane backbone. This compound exists in several isomeric forms, including 1,1-dichloropentane, 1,3-dichloropentane, and 1,5-dichloropentane .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dichloropentane can be synthesized through various methods, including:
Halogenation of Pentane: This involves the direct chlorination of pentane using chlorine gas under UV light or heat to produce different isomers of this compound.
Elimination Reactions: This compound can also be prepared by the elimination of hydrogen chloride from pentane derivatives using strong bases like sodium ethoxide.
Industrial Production Methods
Industrial production of this compound typically involves the controlled chlorination of pentane. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to maximize the yield of the desired isomer .
Análisis De Reacciones Químicas
Types of Reactions
Dichloropentane undergoes several types of chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions, alkoxide ions, or amines.
Elimination Reactions: It can also undergo elimination reactions to form alkenes or alkynes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in polar solvents like water or alcohols.
Elimination Reactions: Strong bases such as sodium ethoxide or sodium amide are used, often in non-polar solvents like ether or liquid ammonia.
Major Products Formed
Substitution: Products include alcohols, ethers, and amines depending on the nucleophile used.
Elimination: Products include alkenes and alkynes, such as pentene and pentadiene.
Aplicaciones Científicas De Investigación
Dichloropentane has several applications in scientific research:
Chemistry: It is used as a solvent and as an intermediate in the synthesis of other organic compounds.
Biology: It is used in the preparation of various biochemical reagents and as a solvent in biological assays.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of dichloropentane primarily involves its reactivity as a halogenated hydrocarbon. The chlorine atoms in this compound make it susceptible to nucleophilic attack, leading to substitution or elimination reactions. These reactions can alter the molecular structure and properties of this compound, making it a versatile intermediate in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dichloroethane: A widely used solvent and intermediate in the production of vinyl chloride.
1,4-Dichlorobutane: Used in the synthesis of polymers and as a solvent.
1,6-Dichlorohexane: Used in the production of nylon and other polymers.
Uniqueness
Dichloropentane is unique due to its specific chain length and the position of chlorine atoms, which influence its reactivity and applications. Its isomeric forms provide versatility in chemical synthesis, making it valuable in various industrial and research applications .
Propiedades
Número CAS |
30586-10-8 |
|---|---|
Fórmula molecular |
C5H10Cl2 |
Peso molecular |
141.04 g/mol |
Nombre IUPAC |
1,1-dichloropentane |
InChI |
InChI=1S/C5H10Cl2/c1-2-3-4-5(6)7/h5H,2-4H2,1H3 |
Clave InChI |
PGEVTVXEERFABN-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(Cl)Cl |
Punto de inflamación |
106 °F (NFPA, 2010) |
Descripción física |
Dichloropentane is a clear colorless to yellow liquid. Less dense than water and insoluble in water. Hence floats on water. Vapors are heavier than air. Used as a solvent for oil, greases, rubber resins, for degreasing metals and as an insecticide and soil fumigant. |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


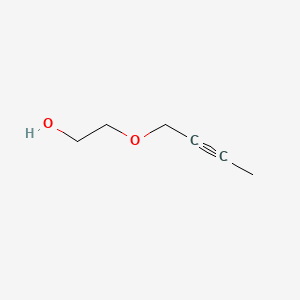
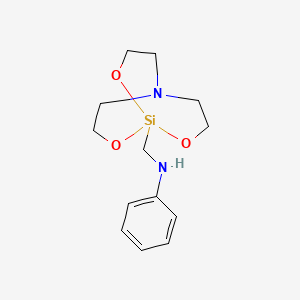
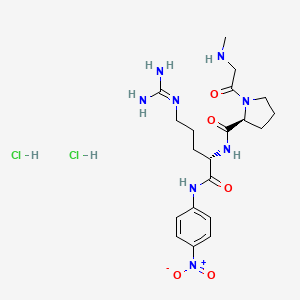
![3-Amino-5-[1-(4-dimethylamino-phenyl)-meth-(Z)-ylidene]-2-thioxo-thiazolidin-4-one](/img/structure/B13834749.png)
![[(1S)-1-aminoethyl]-[(2S)-2-aminopropanoyl]oxyphosphinic acid](/img/structure/B13834762.png)
![Propanamide, 2-methyl-n-[(2-propenylamino)thioxomethyl]-](/img/structure/B13834775.png)
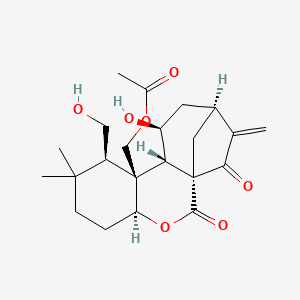
![3-(Pyridin-3-YL)-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13834782.png)
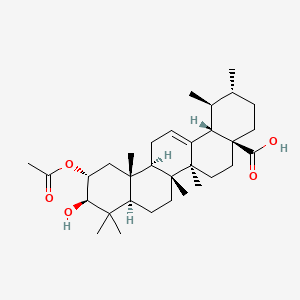
![1-(3-Amino-3,8-diazabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B13834797.png)
